![molecular formula C20H20N2O3 B2524948 2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 898410-96-3](/img/structure/B2524948.png)

2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

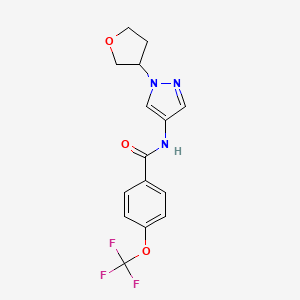

The compound "2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their analyses, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the use of various reagents to control the reaction pathways. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, as described in one of the papers . This process may share similarities with the synthesis of the compound , particularly in the use of methoxybenzaldehyde derivatives and the introduction of heterocyclic components.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction analysis is a common technique for determining the precise arrangement of atoms within a crystal. For instance, the paper on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide discusses the use of X-ray diffraction to determine that the molecule crystallizes in a triclinic system . Similar techniques would likely be used to analyze the molecular structure of "2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide".

Chemical Reactions Analysis

The reactivity of a molecule can be influenced by its functional groups and molecular geometry. The paper on antitumor benzothiazoles describes the oxidation of methoxyphenols to form various bicyclic and tricyclic compounds . This suggests that the compound , with its azatricyclo structure, may also undergo oxidation reactions that could modify its chemical properties or enhance its biological activity.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity are determined by the molecular structure. Theoretical calculations, such as those using density functional theory (DFT), can predict these properties. The paper on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide uses DFT to calculate geometrical parameters, electronic properties, and thermodynamic properties, which are in good agreement with experimental data . Similar computational methods would be valuable for predicting the properties of "2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide".

Scientific Research Applications

Synthesis and Characterization

Cyclohexyl or Benzyl Isocyanide Reactions : Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to give Ugi adducts, which were then stirred with sodium ethoxide to give 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, constituting a new class of pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006).

X-ray Diffraction and DFT Calculations : A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation, highlighting the utility of these methods in understanding the molecular structure and properties of complex organic compounds (Demir et al., 2015).

Photoreactions and Synthesis

Photolysis of 4-Methoxycarbonyl Derivatives : The photolysis of 4-methoxycarbonyl derivatives yielded various organic structures, demonstrating the utility of photochemical reactions in organic synthesis (Tian et al., 1988).

Hofmann Rearrangement and Heterocyclic System Synthesis : Hofmann rearrangement of specific carbamides led to new heterocyclic systems, showcasing methods for synthesizing complex organic molecules (Deady & Devine, 2006).

Tubular Architectures and Polymerization

- Syntheses of Polymers with Tapered Side Groups : Research on polymers with tapered side groups forming tubular supramolecular architectures suggests potential applications in material science and nanotechnology (Percec et al., 1996).

properties

IUPAC Name |

2-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-12-16-11-14(10-13-6-5-9-22(18(13)16)20(12)24)21-19(23)15-7-3-4-8-17(15)25-2/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFRKDUVJAWHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)

![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)